

2-Methyloctan-1-ol chemical properties and physical data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyloctan-1-ol

Cat. No.: B1329788

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyloctan-1-ol**: Properties, Synthesis, and Applications

Introduction

2-Methyloctan-1-ol (CAS No. 818-81-5) is a branched-chain primary alcohol that serves as a valuable intermediate and building block in various fields of chemical research and development.[1][2][3] Unlike its linear isomer, 1-nonal, the methyl group at the C2 position introduces chirality and alters its physical and chemical properties, influencing its utility as a solvent, a precursor in organic synthesis, and a component in fragrance formulations.[4] This guide provides a comprehensive overview of the chemical properties, physical data, synthesis, and potential applications of **2-Methyloctan-1-ol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-Methyloctan-1-ol is a nine-carbon aliphatic alcohol. The presence of a methyl group on the second carbon atom creates a chiral center, meaning it can exist as two distinct enantiomers, **(R)-2-methyloctan-1-ol** and **(S)-2-methyloctan-1-ol**, or as a racemic mixture.

- IUPAC Name: **2-methyloctan-1-ol**[3]
- Molecular Formula: C₉H₂₀O[1][2][3][5]
- Canonical SMILES: CCCCCCCC(C)CO[1][3]

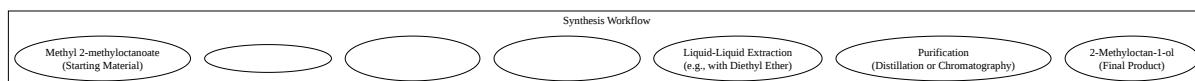
- InChIKey: IGVGCQGTEINVOH-UHFFFAOYSA-N[3][5]

Physicochemical Properties

The physical properties of **2-Methyloctan-1-ol** are dictated by its C9 alkyl chain and the polar hydroxyl (-OH) group. The hydroxyl group allows for hydrogen bonding, resulting in a higher boiling point and lower volatility compared to its parent alkane, 2-methyloctane. The long alkyl chain renders it hydrophobic, leading to low solubility in water but good solubility in many organic solvents.[4][6]

Table 1: Summary of Physical and Chemical Data for **2-Methyloctan-1-ol**

Property	Value	Source(s)
Identifiers		
CAS Number	818-81-5	[1] [2] [3] [5]
PubChem CID	102495	[3]
EC Number	212-457-5	[1] [3]
Molecular Properties		
Molecular Weight	144.25 g/mol	[1] [3] [5]
Exact Mass	144.151415	[1]
Physical Properties		
Physical State	Colorless Liquid / Oil	[7]
Boiling Point	196.6 °C (at 760 mmHg)	[1] [5]
Melting Point	6.15 °C (estimated)	[1]
Density	0.824 g/cm³	[1] [5]
Flash Point	79.5 °C	[1] [5]
Refractive Index	1.430	[1] [5]
Vapor Pressure	0.102 mmHg at 25°C	[1]
Solubility & Partitioning		
Solubility	Sparingly soluble in Chloroform, Slightly in DMSO.	
	[7] Low solubility in water is expected due to the long hydrocarbon chain. [4] [6]	
LogP (Octanol/Water)	3.35 - 3.4	[1] [5]
Chemical Descriptors		
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]


Rotatable Bond Count	6	[1]
pKa	15.09 (Predicted)	[1]

Synthesis and Reactivity

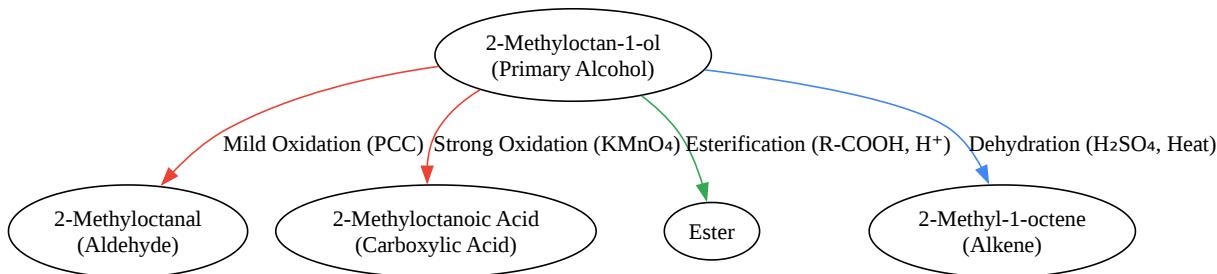
Synthetic Routes

A common and reliable method for the laboratory-scale synthesis of **2-Methyloctan-1-ol** is the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. A high-yield route involves the reduction of methyl 2-methyloctanoate using a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent.[\[1\]](#)

The causality behind this choice lies in the high reactivity of LiAlH_4 , which is capable of reducing esters to primary alcohols efficiently. The use of an anhydrous solvent like tetrahydrofuran (THF) is critical, as LiAlH_4 reacts violently with water. The reaction is typically initiated at a low temperature ($0\text{ }^\circ\text{C}$) to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

[Click to download full resolution via product page](#)

Experimental Protocol: Reduction of Methyl 2-methyloctanoate


- Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- Cooling: The flask is cooled to $0\text{ }^\circ\text{C}$ in an ice-water bath.

- **Addition:** A solution of methyl 2-methyloctanoate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- **Quenching:** The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easily filtered.
- **Filtration & Extraction:** The resulting precipitate is removed by filtration, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude alcohol is purified by vacuum distillation or silica gel chromatography to yield pure **2-Methyloctan-1-ol**.

Key Reactions

As a primary alcohol, **2-Methyloctan-1-ol** undergoes characteristic reactions of this functional group.^[8]

- **Oxidation:** It can be oxidized to 2-methyloctanal using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidation (e.g., with KMnO₄ or Jones reagent) will yield 2-methyloctanoic acid.^[8]
- **Esterification:** It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic catalysis to form esters (Fischer esterification).^[8] This is fundamental to its use in fragrance chemistry.
- **Dehydration:** Treatment with a strong acid (e.g., H₂SO₄) at high temperatures can lead to dehydration, forming a mixture of alkenes, primarily 2-methyl-1-octene (E1/E2 elimination).

[Click to download full resolution via product page](#)

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of **2-Methyloctan-1-ol**.

- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching peaks will appear just below 3000 cm^{-1} .
- ^1H NMR Spectroscopy: The proton NMR spectrum will provide a detailed map of the structure. Key expected signals include a multiplet for the two diastereotopic protons of the $-\text{CH}_2\text{OH}$ group (around 3.5 ppm), a broad singlet for the -OH proton (which is exchangeable with D_2O), and a complex set of signals in the upfield region (0.8-1.6 ppm) for the overlapping protons of the alkyl chain and the C2-methyl group.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, one for each unique carbon atom. The carbon bearing the hydroxyl group ($-\text{CH}_2\text{OH}$) will appear downfield around 60-70 ppm.
- Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M^+) at m/z 144 may be weak or absent. Common fragmentation patterns for primary alcohols include the loss of water ($\text{M}-18$) and alpha-cleavage, which would result in a prominent peak from the loss of the C_7H_{15} alkyl chain.

Applications in Research and Drug Development

While not a drug itself, **2-Methyloctan-1-ol** and similar branched-chain alcohols serve as important lipophilic building blocks in medicinal chemistry.

- Lead Optimization: The introduction of small alkyl groups, such as the methyl group in **2-Methyloctan-1-ol**, is a key strategy in drug design.[9] It can modulate a molecule's physicochemical properties, such as lipophilicity (LogP) and aqueous solubility. This can, in turn, influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[9]
- Synthesis of Active Pharmaceutical Ingredients (APIs): As a chiral primary alcohol, it can be used as a starting material for synthesizing more complex molecules. The hydroxyl group provides a reactive handle for derivatization, allowing it to be incorporated into larger scaffolds.
- Fragrance and Flavor Industry: Branched-chain alcohols are often used in the formulation of fragrances and flavors due to their characteristic scents.[4]

Safety and Handling

2-Methyloctan-1-ol is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]
- Precautions:
 - Handle in a well-ventilated area or a chemical fume hood.[10][11]
 - Wear protective gloves, safety glasses or goggles, and a lab coat.[12][13]
 - Avoid inhalation of vapors and direct contact with skin and eyes.[10]
 - Keep away from sources of ignition as it is a combustible liquid with a flash point of 79.5 °C.[1][12]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyloctan-1-ol | lookchem [lookchem.com]
- 2. 2-Methyloctan-1-ol - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Methyloctan-1-ol | CAS#:818-81-5 | Chemsoc [chemsoc.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. 2-Methyloctan-1-ol | 818-81-5 [m.chemicalbook.com]
- 8. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.se [fishersci.se]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Methyloctan-1-ol chemical properties and physical data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329788#2-methyloctan-1-ol-chemical-properties-and-physical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com